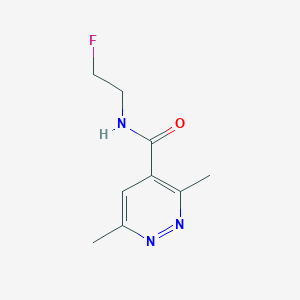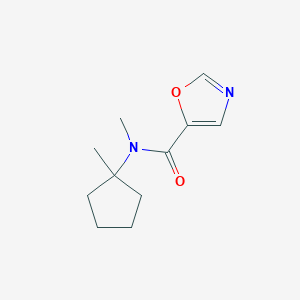
N-(2-fluoroethyl)-3,6-dimethylpyridazine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluoroethyl)-3,6-dimethylpyridazine-4-carboxamide is a fluorinated pyridazine derivative. Fluorinated compounds are of significant interest in various fields due to their unique properties, such as increased metabolic stability and enhanced binding affinity in biological systems. This compound, with its specific structural features, holds potential for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoroethyl)-3,6-dimethylpyridazine-4-carboxamide typically involves the introduction of a fluoroethyl group to a pyridazine core. One common method includes the reaction of 3,6-dimethylpyridazine-4-carboxylic acid with 2-fluoroethylamine under appropriate coupling conditions. The reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatographic techniques to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-fluoroethyl)-3,6-dimethylpyridazine-4-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridazine ring and the fluoroethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include substituted pyridazine derivatives, oxidized or reduced forms of the original compound, and hydrolysis products .
Wissenschaftliche Forschungsanwendungen
N-(2-fluoroethyl)-3,6-dimethylpyridazine-4-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways due to its fluorinated moiety.
Wirkmechanismus
The mechanism of action of N-(2-fluoroethyl)-3,6-dimethylpyridazine-4-carboxamide involves its interaction with specific molecular targets. The fluoroethyl group enhances the binding affinity of the compound to its target proteins or enzymes, leading to inhibition or modulation of their activity. The pyridazine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-fluoroethyl)-N’-cyclohexyl-N-nitrosourea: This compound also contains a fluoroethyl group and is used in cancer research for its ability to crosslink DNA.
2-fluoro-N-(2-fluoroethyl)-propionamide: Another fluorinated compound with similar structural features, used in drug design.
Uniqueness
N-(2-fluoroethyl)-3,6-dimethylpyridazine-4-carboxamide is unique due to its specific combination of a pyridazine ring and a fluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
N-(2-fluoroethyl)-3,6-dimethylpyridazine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O/c1-6-5-8(7(2)13-12-6)9(14)11-4-3-10/h5H,3-4H2,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSOXEIVHVKTEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=N1)C)C(=O)NCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,5-Dimethyl-3-[2-(3-methylpyridin-4-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B7360670.png)
![4-(6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-ylmethyl)-1,3-oxazole](/img/structure/B7360676.png)
![2-[(3-chloropyridin-4-yl)methylamino]-2,3-dihydro-1H-inden-4-ol](/img/structure/B7360678.png)
![(7aS)-7a-methyl-2-[2-(4-methyl-1,3-thiazol-2-yl)propyl]-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7360683.png)
![3-[(1-Methylcyclobutyl)methyl]-1-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7360708.png)
![1,5,5-Trimethyl-3-[2-(oxolan-3-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B7360712.png)

![N,1-dimethyl-N-[(3-methylimidazol-4-yl)methyl]cyclopentan-1-amine](/img/structure/B7360722.png)
![2-Methyl-6-(2-methylpropyl)pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B7360729.png)



![4-[(7-Methyl-1,3-benzothiazol-2-yl)amino]pyrrolidin-2-one](/img/structure/B7360760.png)

